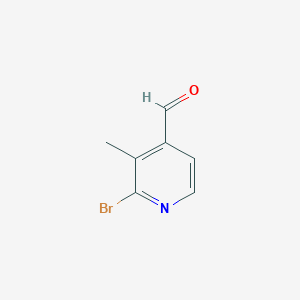
N-(2,4-dimethylbenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylbenzyl)ethanamine hydrochloride is a chemical compound with a molecular formula of C11H18ClN. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to an ethanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylbenzyl)ethanamine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with ethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-dimethylbenzyl chloride} + \text{ethanamine} \rightarrow \text{N-(2,4-dimethylbenzyl)ethanamine} ]
The product is then treated with hydrochloric acid to form the hydrochloride salt:
[ \text{N-(2,4-dimethylbenzyl)ethanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylbenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylbenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylbenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylbenzyl)ethanamine
- N-(2,4-dimethylbenzyl)methanamine
- N-(2,4-dimethylphenyl)ethanamine
Uniqueness
N-(2,4-dimethylbenzyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, where its specific interactions and effects are of interest.
Propiedades
Fórmula molecular |
C11H18ClN |
|---|---|
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-4-12-8-11-6-5-9(2)7-10(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
Clave InChI |
WRDQOTFLFVQGLP-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=C(C=C(C=C1)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)










![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)

